2-[4-(2-Fluoro-3-methyl-benzyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
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Overview
Description
2-[4-(2-Fluoro-3-methyl-benzyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Fluoro-3-methyl-benzyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane typically involves a multi-step process. One common method includes the reaction of 2-fluoro-3-methylbenzyl alcohol with 4-bromophenol to form the intermediate compound. This intermediate is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the stability of the compound and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Fluoro-3-methyl-benzyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. This compound can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, the product is typically a biaryl compound, which is a key intermediate in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-[4-(2-Fluoro-3-methyl-benzyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential as a probe in biological systems due to its unique chemical properties.
Medicine: Explored for its role in the synthesis of pharmaceutical compounds, including potential anticancer agents.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[4-(2-Fluoro-3-methyl-benzyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane in Suzuki-Miyaura coupling involves the transmetalation process. In this process, the boron atom in the compound transfers its organic group to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond. This reaction is highly efficient and occurs under mild conditions, making it suitable for a wide range of substrates .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
Uniqueness
2-[4-(2-Fluoro-3-methyl-benzyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is unique due to its specific substitution pattern and the presence of both fluoro and methyl groups. These functional groups enhance its reactivity and make it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
2-[4-[(2-fluoro-3-methylphenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BFO3/c1-14-7-6-8-15(18(14)22)13-23-17-11-9-16(10-12-17)21-24-19(2,3)20(4,5)25-21/h6-12H,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJASEEMGNVNCHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC=CC(=C3F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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